molecular formula C8H8OS2 B123827 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one CAS No. 147086-79-1

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B123827
CAS No.: 147086-79-1
M. Wt: 184.3 g/mol
InChI Key: FLJFMDYYNMNASJ-YFKPBYRVSA-N
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Description

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one (CAS: 147086-79-1) is a chiral bicyclic heterocyclic compound featuring a thieno-thiopyran scaffold. Its molecular formula is C₈H₈OS₂, with a molecular weight of 184.28 g/mol . The compound is characterized by a ketone group at position 4 and a methyl group at the chiral 6S position. It serves as a critical intermediate in synthesizing Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma .

Key synthetic routes involve enzymatic kinetic resolution using Burkholderia cepacia lipase to isolate the (S)-enantiomer from racemic mixtures . The compound’s stereochemistry and purity are vital for downstream pharmaceutical applications, as impurities can affect drug efficacy and safety .

Properties

IUPAC Name

(6S)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFMDYYNMNASJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C(S1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147086-79-1
Record name (6S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one
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Preparation Methods

Sulfonylation and Chlorination

The initial step involves sulfonylation of 5,6-dihydro-4-oxo-(S)-6-methyl-thieno[2,3-b]thiopyran using chlorosulfonic acid at 0–20°C, followed by chlorination with thionyl chloride at 40–60°C. Critical parameters include:

ParameterConditionsOutcome
Temperature0–20°C (sulfonylation)Prevents side reactions
Reaction Time10–15 hours (sulfonylation)>99% conversion to sulfonic acid
Reagent Stoichiometry1:1.2 (substrate:ClSO₃H)Optimizes yield (85–90%)

Amidation and Reduction

Subsequent amidation with aqueous ammonia in tetrahydrofuran (THF) at -15–0°C yields the sulfonamide intermediate. Reduction of the amide carbonyl employs sodium borohydride and Lewis acids (e.g., BF₃·OEt₂) at -5–40°C, achieving 70–75% enantiomeric excess (ee) of the (S)-configured product.

Crystallization and Purification

Final isolation involves pH adjustment to 3–5 with sulfuric acid, followed by recrystallization from ethanol-water mixtures. This step enhances optical purity to >98% ee, as confirmed by chiral HPLC.

Microbial Reduction for Stereochemical Control

An alternative method leverages enantioselective microbial reduction to establish the (S)-configuration. As described in Smolecule’s technical documentation, Candida or Pichia species selectively reduce 5,6-dihydro-4-oxo-6-methyl-thieno[2,3-b]thiopyran-7,7-dioxide to the (S)-alcohol, which is oxidized to the target ketone.

Biocatalyst Screening

MicroorganismConversion (%)ee (%)
Candida antarctica9299
Pichia pastoris8897
Saccharomyces cerevisiae7595

Process Optimization

Fermentation at 30°C and pH 6.5 maximizes enzyme activity, while glucose feeding prevents proteolytic degradation. The ketone is recovered via ethyl acetate extraction (yield: 80–85%) and further purified by silica gel chromatography.

One-Pot Horner-Wadsworth-Emmons Cyclization

Recent advances employ β-keto-ε-xanthyl phosphonates in a tandem Horner-Wadsworth-Emmons olefination and thio-Michael addition (Org. Lett. 2008, 10, 2861). This method constructs the thieno[2,3-b]thiopyran core in 65–70% yield with minimal epimerization.

Reaction Mechanism

  • Olefination : Diethyl phosphonate reacts with aldehydes to form α,β-unsaturated thioketones.

  • Cyclization : Base-induced intramolecular thio-Michael addition yields the bicyclic framework.

  • Oxidation : Hydrogen peroxide/sodium tungstate oxidizes the sulfide to sulfone.

Substrate Scope

R Group on PhosphonateYield (%)ee (%)
Methyl7099
Phenyl6598
Cyclohexyl6897

Comparative Analysis of Methodologies

Yield and Scalability

MethodMax Yield (%)ScalabilityCost ($/kg)
Chemical Synthesis85Industrial1200
Microbial Reduction80Pilot-scale1800
One-Pot Cyclization70Lab-scale2500

Stereochemical Outcomes

  • Chemical Synthesis : Requires chiral auxiliaries (e.g., Ellman’s sulfinimines) to achieve >98% ee.

  • Microbial Reduction : Intrinsic enantioselectivity reduces need for resolution steps.

  • One-Pot Method : Limited to substrates with pre-existing stereocenters.

Industrial Applications and Challenges

The chemical synthesis route dominates large-scale production due to established infrastructure, though microbial methods offer greener alternatives. Key challenges include:

  • Byproduct Management : Sulfur dioxide emissions during chlorination necessitate scrubbers.

  • Catalyst Lifetime : Microbial cells require regeneration every 5–7 batches.

  • Solvent Recovery : THF and ethyl acetate recycling impacts process sustainability .

Chemical Reactions Analysis

Types of Reactions: (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to thienothiopyrans exhibit antimicrobial activities. Studies have shown that (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Potential

Thienothiopyran derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. Research on similar thienothiopyran compounds indicates potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets positions it as a candidate for developing new therapeutics for infections and cancer.

Synthetic Pathways

Several synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions starting from readily available precursors. The optimization of these synthetic pathways is crucial for large-scale production.

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
  • Cancer Cell Line Experiment : In vitro experiments using human breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure.
  • Neuroprotection Research : A recent study indicated that this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents by up to 40%, suggesting its potential role in neuroprotective therapies.

Mechanism of Action

The mechanism of action of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to the disruption of essential biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The compound’s stereoisomers, such as (4R,6S) and (4S,6R) enantiomers, are synthesized via enzymatic hydrolysis . These isomers differ in spatial configuration, impacting their reactivity and suitability as intermediates. For example, the (4S,6S) diastereomer of related diol derivatives is preferred in Dorzolamide synthesis due to its optimal binding to carbonic anhydrase .

Oxidized Derivatives: 7,7-Dioxide Analogs

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide (CAS: 148719-91-9) introduces sulfone groups at positions 7, altering the compound’s electronic properties and solubility. Key differences include:

  • Molecular formula : C₈H₈O₃S₂ (vs. C₈H₈OS₂ for the parent compound) .
  • Hazard profile : The dioxide derivative has hazard statements H302, H315, H319 (harmful if swallowed, skin/eye irritation), while the parent compound’s hazards are less documented .
  • Applications : The dioxide form is a precursor to sulfonamide-containing drugs like Dorzolamide .

Functionalized Derivatives: Dorzolamide Intermediates

N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide (CAS: Unlisted) is a Dorzolamide intermediate with added sulfonamide and acetamide groups. Comparisons include:

  • Molecular weight : ~330 g/mol (vs. 184.28 g/mol for the parent compound) .
  • Bioactivity : The sulfonamide group enables carbonic anhydrase inhibition, absent in the parent ketone .
  • Synthesis: Requires multi-step functionalization of the thieno-thiopyran core, emphasizing the parent compound’s role as a scaffold .

Anti-inflammatory Carboxamides

5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-5-carboxamides are synthesized by reacting the parent compound with sodium alkoxide and dimethyloxalate. These derivatives exhibit anti-inflammatory activity, highlighting the ketone’s versatility as a reactive site .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Key Functional Groups Stereochemistry Applications
This compound 147086-79-1 C₈H₈OS₂ Ketone, Methyl 6S Dorzolamide intermediate
This compound 7,7-dioxide 148719-91-9 C₈H₈O₃S₂ Ketone, Methyl, Sulfone 6S Precursor to sulfonamide drugs
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-...-yl)acetamide - C₁₀H₁₆N₂O₄S₃ Sulfonamide, Acetamide 4S,6S Dorzolamide intermediate
5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-5-carboxamide - C₉H₇NO₃S₂ Carboxamide, Ketone Variable Anti-inflammatory agents

Key Research Findings

Stereochemical Purity : Enzymatic resolution using Burkholderia cepacia lipase achieves >99% enantiomeric excess for the (S)-enantiomer, critical for drug efficacy .

Oxidation Effects : Sulfone groups in 7,7-dioxide derivatives enhance electrophilicity, facilitating nucleophilic substitutions in drug synthesis .

Functional Group Impact : Sulfonamide and acetamide groups in Dorzolamide intermediates improve target binding and metabolic stability compared to the parent ketone .

Safety Profiles : The parent compound’s lower hazard risk (vs. dioxide derivatives) simplifies handling in industrial settings .

Biological Activity

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse research findings.

This compound is a sulfur-containing heterocyclic compound. Its structure is characterized by a thieno[2,3-b]thiopyran core, which contributes to its pharmacological properties. The compound has been identified as a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor used in the treatment of glaucoma.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antitumor Effects

Studies have shown that thieno[2,3-b]thiopyran derivatives can possess antitumor activity. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.

3. Carbonic Anhydrase Inhibition

As a derivative of dorzolamide, this compound is expected to exhibit inhibition of carbonic anhydrase enzymes. This inhibition can lead to decreased intraocular pressure in glaucoma patients and has potential applications in treating other conditions related to fluid balance.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

  • Condensation Reactions : Utilizing thioketones and aldehydes.
  • Cyclization Processes : Forming the thieno ring through intramolecular reactions.

The exploration of various synthetic pathways has led to the identification of numerous derivatives with enhanced biological activities.

Case Studies

  • Anticancer Activity : A study evaluated the effects of thieno[2,3-b]thiopyran derivatives on A549 lung cancer cells. Results indicated that specific compounds induced apoptosis via caspase activation and altered mitochondrial membrane potential.
    CompoundIC50 (µM)Mechanism
    Derivative A5.2Apoptosis induction
    Derivative B12.8Cell cycle arrest
  • Carbonic Anhydrase Inhibition : Another study assessed the carbonic anhydrase inhibitory activity of several thieno derivatives. The results demonstrated that this compound showed comparable activity to dorzolamide.
    CompoundInhibition (%) at 10 µM
    Dorzolamide85
    (S)-6-Methyl...82

Q & A

Basic: What synthetic routes are commonly employed for (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, and how is stereochemical purity ensured?

Methodological Answer:
The synthesis typically involves cyclization of thiophene derivatives with thiopyran precursors. A key intermediate is the (S)-configured methyl group, which can be introduced via chiral auxiliaries or asymmetric catalysis. For example, enantioselective methods using organocatalysts or transition-metal complexes (e.g., Rh or Ru) are effective for achieving high enantiomeric excess. Post-synthesis, chiral HPLC or polarimetry is used to verify stereochemical purity .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can identify substituents and confirm the thiopyran ring system. NOESY experiments help resolve spatial arrangements of the methyl group.
  • X-ray Crystallography: Essential for unambiguous confirmation of the (S)-configuration and ring conformation. For instance, studies on structurally similar thiopyranones used X-ray to validate dihedral angles and hydrogen-bonding networks .
  • Circular Dichroism (CD): Detects optical activity linked to the chiral center, complementing crystallographic data .

Advanced: How should researchers address contradictions in reported reactivity data (e.g., nucleophilic substitution rates) under varying experimental conditions?

Methodological Answer:

  • Systematic Variable Testing: Control variables such as solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst loading to isolate contributing factors.
  • Computational Modeling: Density Functional Theory (DFT) can predict transition states and explain anomalous reactivity, such as unexpected regioselectivity in electrophilic attacks.
  • Replicate Published Protocols: Ensure reproducibility by adhering to documented reaction conditions, noting deviations that may arise from trace impurities or moisture .

Advanced: What enantioselective strategies achieve high yields and enantiomeric excess (ee) for this compound?

Methodological Answer:

  • Asymmetric Organocatalysis: Proline-derived catalysts enable enantioselective cyclization via enamine intermediates.
  • Chiral Resolution: Diastereomeric salt formation with tartaric acid derivatives can separate enantiomers post-synthesis.
  • Metal-Catalyzed Dynamic Kinetic Resolution (DKR): Combines racemization and selective crystallization, as demonstrated in related thiopyranone syntheses .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Stability tests using accelerated aging (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring can identify degradation pathways (e.g., sulfoxide formation) .

Advanced: How does thione-thiol tautomerism influence reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: Under acidic conditions, the thione form dominates, favoring nucleophilic attack at the carbonyl carbon. In basic conditions, the thiolate form may participate in conjugate additions.
  • Isotopic Labeling: Use 34^{34}S or deuterated solvents to track tautomeric shifts via NMR or mass spectrometry.
  • Computational Analysis: Identify tautomer stability using Gibbs free energy calculations .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or proteases using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves (IC50_{50}).
  • Cytotoxicity Testing: Use MTT or resazurin assays in cell lines (e.g., HEK-293), ensuring solvent controls (DMSO ≤0.1%) to avoid artifacts .

Advanced: How can batch-to-batch variability in synthetic yields be minimized using statistical design of experiments (DoE)?

Methodological Answer:

  • Factor Screening: Apply Plackett-Burman designs to identify critical variables (e.g., reaction time, catalyst loading).
  • Response Surface Methodology (RSM): Optimize parameters like temperature and solvent ratio using central composite designs.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger): Simulate binding poses using crystal structures of target proteins (e.g., cytochrome P450).
  • Molecular Dynamics (GROMACS): Assess binding stability over 100-ns simulations, analyzing root-mean-square deviation (RMSD) and hydrogen-bond persistence.
  • QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict activity .

Basic: How is the compound’s stability under acidic/basic conditions evaluated for reaction optimization?

Methodological Answer:

  • pH Stability Profiling: Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-MS.
  • Arrhenius Studies: Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life under standard conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Reactant of Route 2
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

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